N,4-Dimethylpyridin-2-amin-Hydrochlorid

Übersicht

Beschreibung

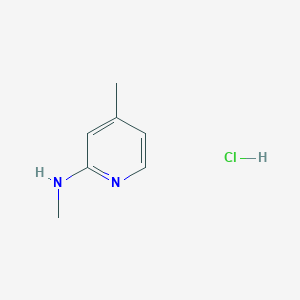

N,4-dimethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups and an amine group attached to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Katalyse in der organischen Synthese

N,4-Dimethylpyridin-2-amin-Hydrochlorid, eng verwandt mit N,N-Dimethylpyridin-4-amin (DMAP), wird häufig als Katalysator in der organischen Synthese eingesetzt. Zu seinen Anwendungen gehören die Unterstützung von Kupplungsreaktionen wie Veresterung, Amidbildung und der Schutz von funktionellen Gruppen wie TBS und Boc .

Synthese von ionischen Flüssigkeiten

Die Verbindung dient als Base für die Synthese neuer ionischer Flüssigkeiten (ILs). Diese ILs sind effiziente Katalysatoren für die Synthese von Indolen durch die Fischer-Indol-Synthese und 1H-Tetrazolen über Click-Chemie .

Selektive Oxidation von Methylarenen

In Kombination mit Benzylchlorid wurde DMAP für die selektive Oxidation von Methylarenen verwendet und zeigte dabei eine höhere katalytische Aktivität als andere Pyridinanaloga .

Molekulardynamiksimulationen

Die Anwendung von Molekular-Dynamik-Simulationen mit DMAP-basierten ILs hat Einblicke in deren strukturelle und transporteigenschaften geliefert. Dies umfasst auch Stabilitätsevaluierungen durch Bindungsenergieberechnungen .

Wirkmechanismus

Target of Action

N,4-dimethylpyridin-2-amine hydrochloride, also known as DMAP, is a derivative of pyridine . It is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It has been extensively used in organic syntheses, especially in coupling reactions .

Mode of Action

The mode of action of N,4-dimethylpyridin-2-amine hydrochloride involves its interaction with its targets, leading to various changes. For instance, in the case of esterification with acetic anhydrides, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion . In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .

Biochemical Pathways

N,4-dimethylpyridin-2-amine hydrochloride affects various biochemical pathways. It is employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Pharmacokinetics

Its non-volatile, crystalline nature suggests that it may have specific ADME properties that impact its bioavailability.

Result of Action

The result of N,4-dimethylpyridin-2-amine hydrochloride’s action is the formation of various organic compounds through catalysis. For example, it facilitates the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry .

Action Environment

The action, efficacy, and stability of N,4-dimethylpyridin-2-amine hydrochloride can be influenced by environmental factors. For instance, its stability for temperature-dependent reactions has been studied . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,4-dimethylpyridin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of pyridine with dimethylamine in the presence of a suitable catalyst. Another method includes the reaction of pyridine with formaldehyde and dimethylamine . The reaction conditions typically involve heating the reactants in a solvent such as dimethylformamide (DMF) or methanol, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of N,4-dimethylpyridin-2-amine hydrochloride often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

N,4-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: This compound can act as a nucleophile in substitution reactions, particularly in the presence of electrophilic reagents.

Esterification: It can catalyze esterification reactions involving alcohols and carboxylic acids or anhydrides.

Biologische Aktivität

N,4-Dimethylpyridin-2-amine hydrochloride is a chemical compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

N,4-Dimethylpyridin-2-amine hydrochloride is a derivative of pyridine with the following chemical structure:

- Chemical Formula : CHClN

- CAS Number : 1354960-21-6

This compound exhibits basic properties due to the presence of the amine group, which contributes to its reactivity and potential as a nucleophilic catalyst in various organic reactions .

1. Inhibition of Nitric Oxide Synthase (iNOS)

One of the significant biological activities of N,4-dimethylpyridin-2-amine hydrochloride is its role as an inhibitor of inducible nitric oxide synthase (iNOS). iNOS is involved in the production of nitric oxide (NO), which plays a crucial role in inflammation and immune response. Studies have shown that compounds targeting iNOS can be beneficial in treating various inflammatory diseases .

Research Findings :

- A study demonstrated that certain derivatives of pyridine could effectively inhibit iNOS activity, thereby reducing NO production in models of inflammation .

- In vivo biodistribution studies indicated that radiolabeled versions of these compounds showed higher uptake in inflamed tissues, suggesting their potential as imaging agents for inflammatory conditions .

2. Antiviral Properties

Recent research has highlighted the antiviral potential of N,4-dimethylpyridin-2-amine hydrochloride derivatives against SARS-CoV-2. The compound's ability to modulate specific viral proteases has been explored as a therapeutic avenue.

Case Study :

- A series of analogs based on pyridine structures were synthesized and evaluated for their efficacy against SARS-CoV-2 proteases. Some compounds exhibited submicromolar potency and significant antiviral effects in cellular models .

The mechanisms through which N,4-dimethylpyridin-2-amine hydrochloride exerts its biological effects include:

- Enzyme Inhibition : By binding to active sites on enzymes like iNOS or viral proteases, the compound can prevent substrate conversion and subsequent biological processes.

- Catalytic Activity : As a nucleophilic catalyst, it facilitates various organic reactions, enhancing the synthesis of biologically active compounds .

Applications in Medicinal Chemistry

The unique properties of N,4-dimethylpyridin-2-amine hydrochloride make it a valuable candidate in drug development. Its applications include:

- Development of Anti-inflammatory Agents : Targeting iNOS for conditions such as sepsis and autoimmune diseases.

- Antiviral Drug Design : Modifying its structure to improve potency against viral infections like COVID-19.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

N,4-dimethylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-4-9-7(5-6)8-2;/h3-5H,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWSDNFBTLZYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.